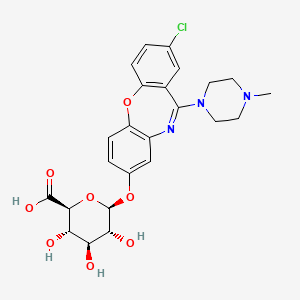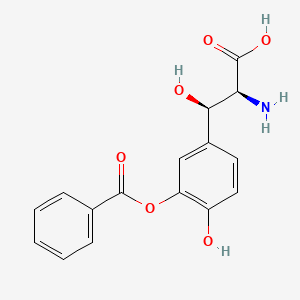![molecular formula C21H26ClN5O2S B13842209 N-((3R,4R)-1-Benzyl-4-methylpiperidin-3-yl)-2-chloro-N-methyl-7-(methylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B13842209.png)
N-((3R,4R)-1-Benzyl-4-methylpiperidin-3-yl)-2-chloro-N-methyl-7-(methylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((3R,4R)-1-Benzyl-4-methylpiperidin-3-yl)-2-chloro-N-methyl-7-(methylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a complex organic compound with a unique structure that includes a piperidine ring, a pyrrolopyrimidine core, and various functional groups such as a benzyl group, a methylsulfonyl group, and a chloro group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-((3R,4R)-1-Benzyl-4-methylpiperidin-3-yl)-2-chloro-N-methyl-7-(methylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine typically involves multiple steps, including the formation of the piperidine ring, the introduction of the pyrrolopyrimidine core, and the addition of various functional groups. Common synthetic routes may include:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate starting materials such as amino acids or amines.
Introduction of the Pyrrolopyrimidine Core: This step may involve the use of pyrimidine derivatives and appropriate coupling reactions.
Functional Group Additions: The benzyl, methylsulfonyl, and chloro groups can be introduced through various substitution reactions using reagents like benzyl chloride, methylsulfonyl chloride, and thionyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow chemistry, automated synthesis, and purification methods like chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N-((3R,4R)-1-Benzyl-4-methylpiperidin-3-yl)-2-chloro-N-methyl-7-(methylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Applications De Recherche Scientifique
N-((3R,4R)-1-Benzyl-4-methylpiperidin-3-yl)-2-chloro-N-methyl-7-(methylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of N-((3R,4R)-1-Benzyl-4-methylpiperidin-3-yl)-2-chloro-N-methyl-7-(methylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-((3R,4R)-1-Benzyl-4-methylpiperidin-3-yl)-2-chloro-N-methyl-7-(methylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine: shares structural similarities with other compounds that contain piperidine rings, pyrrolopyrimidine cores, and similar functional groups.
Uniqueness
- The unique combination of functional groups and the specific stereochemistry of this compound sets it apart from other similar compounds. This uniqueness may contribute to its distinct biological activities and potential applications.
Propriétés
Formule moléculaire |
C21H26ClN5O2S |
|---|---|
Poids moléculaire |
448.0 g/mol |
Nom IUPAC |
N-[(3R,4R)-1-benzyl-4-methylpiperidin-3-yl]-2-chloro-N-methyl-7-methylsulfonylpyrrolo[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C21H26ClN5O2S/c1-15-9-11-26(13-16-7-5-4-6-8-16)14-18(15)25(2)19-17-10-12-27(30(3,28)29)20(17)24-21(22)23-19/h4-8,10,12,15,18H,9,11,13-14H2,1-3H3/t15-,18+/m1/s1 |
Clé InChI |
PFPBLRQXNMUYAA-QAPCUYQASA-N |
SMILES isomérique |
C[C@@H]1CCN(C[C@@H]1N(C)C2=NC(=NC3=C2C=CN3S(=O)(=O)C)Cl)CC4=CC=CC=C4 |
SMILES canonique |
CC1CCN(CC1N(C)C2=NC(=NC3=C2C=CN3S(=O)(=O)C)Cl)CC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


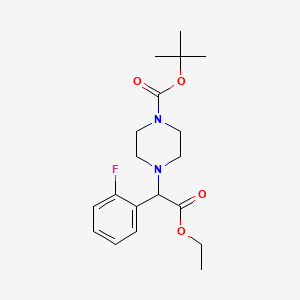
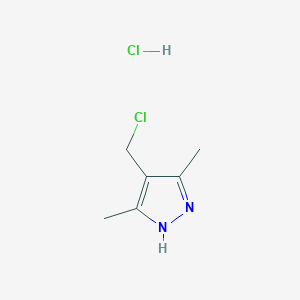


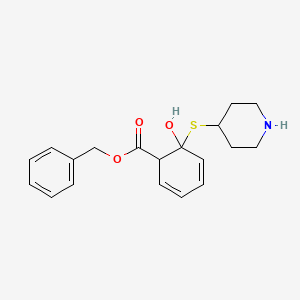
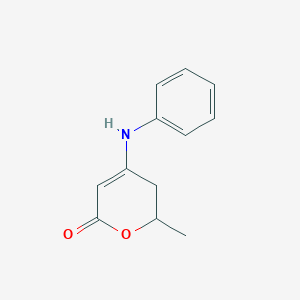
![3-[(5-Quinolin-3-yl-[1,2,4]triazolo[1,5-a]pyrazin-2-yl)amino]benzenesulfonamide](/img/structure/B13842164.png)

![3-[2,5-bis(2,2,2-trifluoroethoxy)phenyl]-1,5,6,7,8,8a-hexahydroimidazo-[1,5a]pyridine Hydrochloride](/img/structure/B13842178.png)
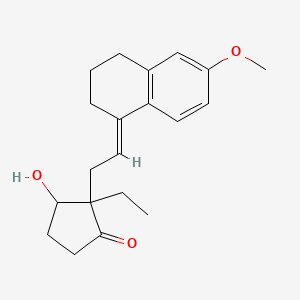
![[(2R)-3-hexadecoxy-2-(2,2,2-trideuterioacetyl)oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B13842183.png)
